PCSK9 degrader 1
描述
PCSK9 degrader 1 is a selective proprotein convertase subtilisin-like/kexin type 9 degrader. This compound is designed to target and degrade proprotein convertase subtilisin/kexin type 9, a protein that plays a crucial role in the regulation of low-density lipoprotein cholesterol levels in the blood. By promoting the degradation of proprotein convertase subtilisin/kexin type 9, this compound helps in reducing plasma low-density lipoprotein cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .
属性
分子式 |
C34H34FN3O6S |
|---|---|
分子量 |
631.7 g/mol |
IUPAC 名称 |
4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |
InChI |
InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |
InChI 键 |
QSQMEZHJQDPPNQ-GWDUEUPMSA-N |
手性 SMILES |
C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
规范 SMILES |
CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
产品来源 |
United States |
准备方法
合成路线和反应条件
PCSK9 降解剂 1 的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。合成路线通常包括以下步骤:
中间化合物的形成: 第一步涉及通过酯化、酰胺化和环化等反应制备中间化合物。
偶联反应: 然后使用偶联剂和催化剂等试剂对中间化合物进行偶联反应,以形成所需的产物。
工业生产方法
PCSK9 降解剂 1 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及优化反应条件、扩大反应规模以及通过严格的质量控制措施确保最终产品的纯度和质量 .
化学反应分析
反应类型
PCSK9 降解剂 1 经历了各种化学反应,包括:
氧化: 该化合物在氧化剂存在下会发生氧化反应。
还原: 还原反应可以在使用还原剂的特定条件下发生。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成氧化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
Clinical Applications
-
Cholesterol Management
- Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.
- Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .
-
Treatment of Hypercholesterolemia
- Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .
- Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .
-
Potential Beyond Cardiovascular Diseases
- Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .
- Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Table 1: Summary of Clinical Trials Involving this compound
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Study A | High-risk cardiovascular patients | This compound + statin | 60% reduction in LDL-C after 12 weeks |
| Study B | Familial hypercholesterolemia patients | Monotherapy with this compound | Significant decrease in LDL-C levels; improved safety profile |
| Study C | Patients with mixed dyslipidemia | Combination therapy | Enhanced lipid profile improvement compared to statin alone |
Notable Research Insights
- A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .
- Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .
作用机制
PCSK9 降解剂 1 通过与前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 结合并促进其降解来发挥其作用。该过程涉及以下步骤:
结合: PCSK9 降解剂 1 以高亲和力与前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 结合。
降解: PCSK9 降解剂 1 的结合导致细胞降解机制的募集,从而导致前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 的降解。
低密度脂蛋白胆固醇水平降低: 前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 的降解增加了肝细胞表面低密度脂蛋白受体的循环利用,导致血液中低密度脂蛋白胆固醇的清除增强.
相似化合物的比较
PCSK9 降解剂 1 与其他类似化合物相比具有独特之处,因为它对前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 的高选择性和亲和力。类似化合物包括:
依洛尤单抗: 一种单克隆抗体,可抑制前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9。
阿利罗库单抗: 另一种靶向前蛋白转化酶枯草杆菌蛋白酶样/克隆素型 9 的单克隆抗体。
生物活性
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.
PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:
- Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .
- Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .
Biological Activity of this compound
This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:
- Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .
- Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .
Case Studies and Research Findings
Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:
- Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .
- Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .
- Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .
Comparative Analysis
The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:
| Feature | This compound | PCSK9 Monoclonal Antibodies |
|---|---|---|
| Mechanism | Enhances degradation of PCSK9 | Blocks PCSK9 from binding LDLR |
| Effect on LDL-C | Significant reduction expected | Up to 60% reduction |
| Cardiovascular Risk Reduction | Potentially significant | Approximately 20% |
| Target Receptor | Indirectly increases LDLR | Directly inhibits PCSK9 |
| Clinical Approval Status | Under investigation | Approved |
常见问题
Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?
this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:
- Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .
- Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .
Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?
- HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .
- Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .
Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?
- Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.
- Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .
Advanced Research Questions
Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?
- Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .
- Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .
- Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .
Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?
Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?
- SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .
- qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .
Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?
- Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .
- In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .
Methodological Considerations
Q. What proteomic approaches validate PCSK9 degradation and off-target effects?
Q. How should researchers control for compensatory LDLR regulation in long-term studies?
- Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .
- CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .
Data Interpretation Frameworks
Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
